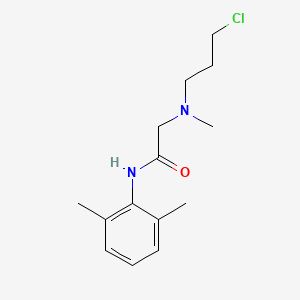
Bis(trimethylsilyl) benzoylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(trimethylsilyl) benzoylphosphonate is an organophosphorus compound that features a benzoyl group attached to a phosphonate moiety, which is further substituted with two trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl) benzoylphosphonate can be synthesized through the reaction of benzoyl chloride with trimethylsilyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high efficiency. The general reaction scheme is as follows:
Benzoyl chloride+Trimethylsilyl phosphite→Bis(trimethylsilyl) benzoylphosphonate+By-products
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize the synthesis process.
化学反応の分析
Types of Reactions
Bis(trimethylsilyl) benzoylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphonic acids and their derivatives.
Reduction: Phosphine compounds.
Substitution: Various substituted phosphonates depending on the reagents used.
科学的研究の応用
Bis(trimethylsilyl) benzoylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of phosphonate esters and other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which bis(trimethylsilyl) benzoylphosphonate exerts its effects involves the interaction of its phosphonate moiety with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and facilitate its incorporation into larger molecular structures. The benzoyl group can participate in various chemical reactions, further expanding the compound’s utility.
類似化合物との比較
Similar Compounds
N,O-Bis(trimethylsilyl)trifluoroacetamide: Another silylated compound used in derivatization reactions.
Tris(trimethylsilyl)silane: A radical-based reagent used in organic synthesis.
Bis(trimethylsilyl)acetamide: Used as a silylation reagent in various chemical reactions.
Uniqueness
Bis(trimethylsilyl) benzoylphosphonate is unique due to the presence of both a benzoyl group and a phosphonate moiety, which confer distinct chemical properties and reactivity. The trimethylsilyl groups enhance its stability and solubility, making it a versatile reagent in organic synthesis and materials science.
特性
CAS番号 |
33876-85-6 |
|---|---|
分子式 |
C13H23O4PSi2 |
分子量 |
330.46 g/mol |
IUPAC名 |
bis(trimethylsilyloxy)phosphoryl-phenylmethanone |
InChI |
InChI=1S/C13H23O4PSi2/c1-19(2,3)16-18(15,17-20(4,5)6)13(14)12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChIキー |
CKEKKQYKHFUMKT-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OP(=O)(C(=O)C1=CC=CC=C1)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


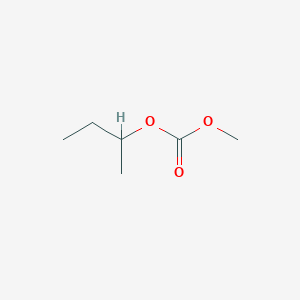

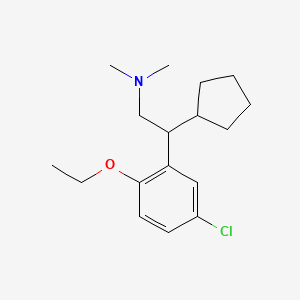
![Benzenamine, N-[5-(phenoxymethyl)-3-phenyl-2-oxazolidinylidene]-](/img/structure/B14689639.png)
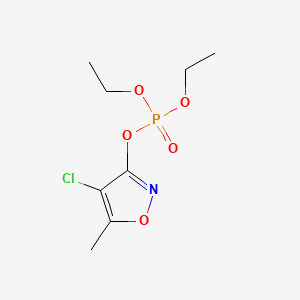
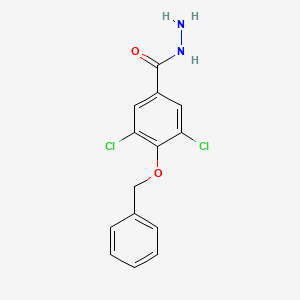
![5-Ethoxy-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B14689672.png)
![4-Methoxybicyclo[2.2.2]oct-5-en-2-one](/img/structure/B14689677.png)
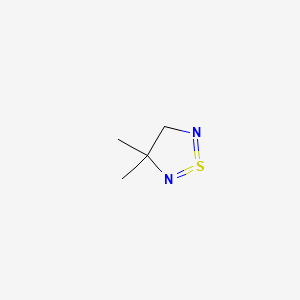

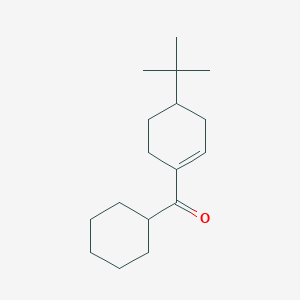
![2-(Chloromethyl)oxirane;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14689696.png)
